

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxybutanenitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-hydroxybutanenitrile**. It includes a detailed summary of its core properties, spectroscopic data, and key chemical reactions. Furthermore, this guide presents detailed experimental protocols for the synthesis of **2-hydroxybutanenitrile** and its principal chemical transformations. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and experimental workflows, offering a valuable resource for researchers, chemists, and professionals in the field of drug development.

Core Chemical and Physical Properties

2-Hydroxybutanenitrile, also known as propionaldehyde cyanohydrin, is a chiral organic compound containing both a hydroxyl and a nitrile functional group.[1] This bifunctionality makes it a versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of **2-Hydroxybutanenitrile**



Property	Value	Source(s)
IUPAC Name	2-hydroxybutanenitrile	[1]
Synonyms	Propionaldehyde cyanohydrin, 2-Hydroxybutyronitrile	[1]
CAS Number	4476-02-2	[1]
Molecular Formula	C ₄ H ₇ NO	[1]
Molecular Weight	85.10 g/mol	[1][2]
Appearance	Colorless liquid	
Density	0.962 g/mL at 20°C	_
Boiling Point	108-114°C at 30 mmHg	
SMILES	CCC(C#N)O	[1]
InChI	InChI=1S/C4H7NO/c1-2-4(6)3- 5/h4,6H,2H2,1H3	[1]
InChIKey	NHSSTOSZJANVEV- UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2-hydroxybutanenitrile**.

Table 2: Spectroscopic Data for 2-Hydroxybutanenitrile



Spectroscopic Technique	Key Peaks and Assignments	Source(s)
Infrared (IR) Spectroscopy (cm ⁻¹)	~3400 (broad, O-H stretch), ~2970, ~2940, ~2880 (C-H stretch), ~2245 (C≡N stretch)	[3][4][5]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm)	The proton of the C-H group adjacent to the hydroxyl and nitrile groups is expected between 3.5-5.5 ppm. The CH ₂ protons of the ethyl group would appear around 1.8-2.5 ppm, and the CH ₃ protons would be further upfield around 0.8-1.9 ppm. The hydroxyl proton signal is broad and can appear between 0.5-5.0 ppm.	[6][7]
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy (ppm)	The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. The carbon bearing the hydroxyl group (CH-OH) is expected between 60-80 ppm. The carbons of the ethyl group would be found in the aliphatic region (10-50 ppm).	[8][9][10]
Mass Spectrometry (MS)	The molecular ion peak (M+) would be observed at m/z = 85. A common fragmentation would be the loss of an ethyl group ([M-C ₂ H ₅]+) resulting in a peak at m/z = 56.	[3][11][12][13]

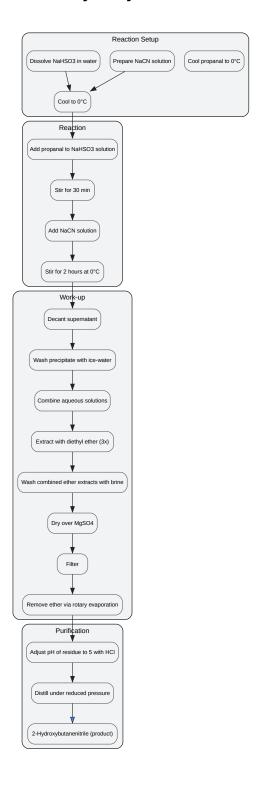
Experimental Protocols



Synthesis of 2-Hydroxybutanenitrile from Propanal

This protocol details the synthesis of **2-hydroxybutanenitrile** via the nucleophilic addition of cyanide to propanal.

Experimental Workflow: Synthesis of 2-Hydroxybutanenitrile





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Caption: Workflow for the synthesis of **2-hydroxybutanenitrile**.

Materials:

- Propanal
- Sodium bisulfite (NaHSO₃)
- Sodium cyanide (NaCN)
- Concentrated Hydrochloric Acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Saturated brine solution
- Water

Procedure:

- In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 312 g (3.0 mol) of sodium bisulfite in 1050 mL of water.
- Once the sodium bisulfite has dissolved, place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.
- Separately, cool a solution of 147 g (3.0 mol) of sodium cyanide in 450 mL of water and 174 g (3.0 mol) of propanal to 0°C in ice-salt baths.
- Add the cold propanal to the stirring sodium bisulfite solution in one portion. The temperature will rise and then return to approximately 0°C.
- After 30 minutes, add the cold sodium cyanide solution in one portion. The temperature will again rise and then return to around 0°C.



- Stir the mixture for 2 hours at 0°C, during which a thick white precipitate will form.
- Decant the supernatant liquid and wash the precipitate with 1 L of ice-water.
- Combine the aqueous solutions and extract with three 1-L portions of diethyl ether.
- Wash the combined ether extracts with 1 L of saturated brine and dry over magnesium sulfate.
- Filter the solution and remove the ether using a rotary evaporator.
- Adjust the pH of the residue to 5 with a few drops of concentrated hydrochloric acid.
- Distill the residue under reduced pressure to obtain 2-hydroxybutanenitrile.

Hydrolysis of 2-Hydroxybutanenitrile to 2-Hydroxybutanoic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[14] [15][16]

Experimental Protocol: Acidic Hydrolysis

Materials:

- 2-Hydroxybutanenitrile
- Dilute Hydrochloric Acid (e.g., 6 M)
- Reflux apparatus

Procedure:

- Place the **2-hydroxybutanenitrile** in a round-bottomed flask.
- Add an excess of dilute hydrochloric acid.
- Heat the mixture under reflux for several hours.



 After cooling, the 2-hydroxybutanoic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent removal of the solvent.

Reduction of 2-Hydroxybutanenitrile to 2-Amino-1-butanol

The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[17][18][19]

Experimental Protocol: Reduction with LiAlH4

Materials:

- 2-Hydroxybutanenitrile
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Apparatus for reaction under an inert atmosphere

Procedure:

- In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
- Cool the suspension in an ice bath.
- Slowly add a solution of 2-hydroxybutanenitrile in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Filter the resulting precipitate and wash it with the ether/THF.

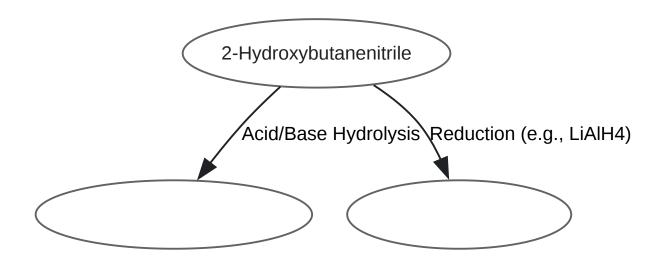


• Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 2-amino-1-butanol.

Key Chemical Reactions and Signaling Pathways

2-Hydroxybutanenitrile is a valuable precursor for various chemical transformations. The presence of both a hydroxyl and a nitrile group allows for selective reactions.

Diagram of Key Chemical Transformations



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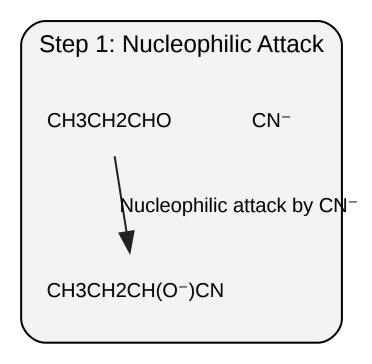
Caption: Principal chemical transformations of **2-hydroxybutanenitrile**.

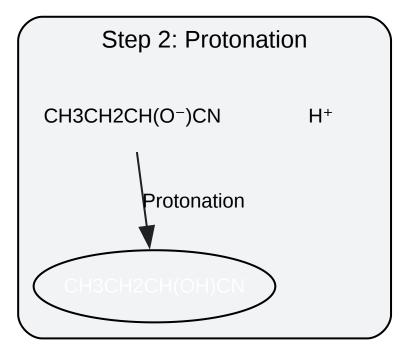
The primary reactions involve the transformation of the nitrile group. Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxybutanoic acid.[14][15][16] Strong reducing agents, such as lithium aluminum hydride, reduce the nitrile to a primary amine, forming 2-amino-1-butanol.[17][18][19] The hydroxyl group can also undergo reactions such as esterification or oxidation, further expanding the synthetic utility of this compound.

Mechanism of Synthesis: Nucleophilic Addition

The formation of **2-hydroxybutanenitrile** from propanal proceeds via a nucleophilic addition mechanism.[20]







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Caption: Mechanism of 2-hydroxybutanenitrile synthesis.

In the first step, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of propanal. This results in the formation of a tetrahedral intermediate with a negative



charge on the oxygen atom. In the second step, this intermediate is protonated by a proton source (such as water or a weak acid) to yield the final product, **2-hydroxybutanenitrile**.[20]

Safety and Handling

2-Hydroxybutanenitrile is classified as a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-Hydroxybutanenitrile is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a variety of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

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